molecular formula C8H9N5O B12942243 7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one CAS No. 86674-01-3

7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one

Cat. No.: B12942243
CAS No.: 86674-01-3
M. Wt: 191.19 g/mol
InChI Key: XVLLDNBBQADZTQ-UHFFFAOYSA-N
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Description

7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound that features a unique fusion of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrimidine-based compounds. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives.

    Pyrimidine Derivatives: Compounds with pyrimidine rings, such as pyrimidinone derivatives.

Uniqueness

7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and pyridazine rings. This fusion enhances its potential biological activities and makes it a valuable scaffold in drug discovery and development.

Properties

CAS No.

86674-01-3

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

7-hydrazinyl-3-methylpyrimido[1,2-b]pyridazin-4-one

InChI

InChI=1S/C8H9N5O/c1-5-4-10-7-3-2-6(11-9)12-13(7)8(5)14/h2-4H,9H2,1H3,(H,11,12)

InChI Key

XVLLDNBBQADZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=NN2C1=O)NN

Origin of Product

United States

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